molecular formula C18H16N2S2 B12459298 N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine

N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine

Katalognummer: B12459298
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: WFGVOXRLPCPLOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is an organic compound that belongs to the class of imines. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a methanimine group, which is a functional group containing a carbon-nitrogen double bond. The presence of the thiophene ring imparts unique electronic properties to the compound, making it of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and imine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(2-thienyl)-N-{4-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
  • (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine

Uniqueness

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties

Eigenschaften

Molekularformel

C18H16N2S2

Molekulargewicht

324.5 g/mol

IUPAC-Name

1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C18H16N2S2/c1-13-7-9-21-17(13)11-19-15-3-5-16(6-4-15)20-12-18-14(2)8-10-22-18/h3-12H,1-2H3

InChI-Schlüssel

WFGVOXRLPCPLOD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)N=CC3=C(C=CS3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.